molecular formula C8H8BrNO2 B097489 5-Bromo-1,2-dimethyl-3-nitrobenzene CAS No. 18873-95-5

5-Bromo-1,2-dimethyl-3-nitrobenzene

Cat. No. B097489
CAS RN: 18873-95-5
M. Wt: 230.06 g/mol
InChI Key: HPXSPJGSFHLODM-UHFFFAOYSA-N
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Description

The compound 5-Bromo-1,2-dimethyl-3-nitrobenzene is an aromatic molecule that is not directly discussed in the provided papers. However, the papers do discuss various bromo- and nitro- substituted benzene derivatives, which can provide insights into the chemical behavior and properties of similar compounds. These papers cover a range of topics including electrochemical reductions, crystal structures, antiferromagnetic interactions, side-chain nitration, and reaction mechanisms involving bromo-nitrobenzene derivatives .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as electrosynthesis, lithiation followed by reaction with nitrosopropane, and direct alkylation. For instance, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in DMF has been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . Another example is the preparation of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) through lithiation of a tribromobenzene derivative . These methods could potentially be adapted for the synthesis of 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzene derivatives has been investigated using techniques like X-ray crystallography. For example, the crystal structure of the dimer of para-bromonitrosobenzene has been studied to understand the nature of the link between the two halves of the molecule . Similarly, the structure of 1,2-dibromo-4,5-dimethyl-3-nitrobenzene has been analyzed, revealing a 50:50 disorder with 1,2-dibromo-4,5,6-trimethyl-3-nitrobenzene . These studies provide valuable information on the structural aspects of bromo-nitrobenzene derivatives.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene derivatives includes homocoupling reactions, nucleophilic substitutions, and rearrangements. For instance, the homocoupling of bromobenzene mediated by a nickel complex has been explored using in situ time-resolved XAFS . Additionally, 3-Bromo-2-nitrobenzo[b]thiophene has been shown to react with amines in DMF, leading to both expected and unexpected substitution products . These reactions highlight the diverse reactivity of bromo-nitrobenzene compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives can be inferred from their synthesis and molecular structures. The presence of bromo and nitro groups on the benzene ring can significantly affect the electron distribution, reactivity, and intermolecular interactions of these compounds. For example, the antiferromagnetic exchange interaction observed in a benzenetriyltris(N-tert-butyl nitroxide) derivative suggests that the electronic properties of the molecule are influenced by the substituents . The solubility, melting points, and spectroscopic properties of these compounds are also determined by their specific structural features .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Scientific Field : Organic Chemistry
    • Application Summary : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
    • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
  • Biological Potential of Indole Derivatives

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
    • Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-1,2-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSPJGSFHLODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495488
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2-dimethyl-3-nitrobenzene

CAS RN

18873-95-5
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (287 g, 1100 mmol) in DMF (150 mL), were added sodium carbonate (468 g, 4415 mmol) and methyl iodide (627 g, 4415 mmol). The mixture was heated at 60° C. for 8 h. The precipitate was filtered and washed with diethyl ether (5 times). The combined organic layers were dried, concentrated under reduced pressure giving the title compound (302 g, 99%) which was used directly without further purification.
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
627 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Raju, G Gobi Rajeshwaran… - European Journal of …, 2015 - Wiley Online Library
A facile preparation of trans‐epoxides was achieved by a (EtO) 3 P–ZnBr 2 ‐mediated deoxygenation reaction of the corresponding 2‐nitrobenzaldehydes. The sterically hindered …

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